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Compound of Interest

Compound Name: Ethyl 9-decenoate

Cat. No.: B1196359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 9-decenoate is a flavoring agent recognized for its characteristic fruity and waxy aroma,

contributing to the sensory profile of various food products. As a fatty acid ethyl ester, it is found

naturally in some fermented beverages and can also be synthesized for use as a food additive.

[1][2][3] These application notes provide detailed protocols for the synthesis, analysis, sensory

evaluation, and stability testing of Ethyl 9-decenoate, intended to guide researchers and

professionals in the food science and drug development fields.

Physicochemical and Organoleptic Properties
A comprehensive understanding of the physicochemical and organoleptic properties of Ethyl 9-
decenoate is fundamental for its effective application as a flavoring agent.
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Property Value Reference

Molecular Formula C12H22O2 [3][4][5]

Molecular Weight 198.30 g/mol [3][4][5]

CAS Number 67233-91-4 [3][4][5]

Appearance Colorless liquid [6]

Odor Profile Fruity, waxy [6]

Boiling Point 249-250 °C at 760 mmHg [6]

Flash Point 100.56 °C (213.00 °F) [6]

Solubility
Soluble in alcohol, insoluble in

water
[6]

FEMA Number

Not explicitly assigned, but its

precursor, 9-decenoic acid, is

FEMA No. 3660.

[7]

GRAS Status

Ethyl decanoate (a related

saturated ester) is FEMA

GRAS (No. 2432). While Ethyl

9-decenoate is used as a

flavoring agent, its specific

FEMA GRAS number is not as

readily documented as its

saturated counterpart.

However, its use is reported in

various food categories.

[8]

Recommended Usage Levels in Food Products
The following table summarizes the typical and maximum usage levels of Ethyl 9-decenoate in

various food categories as a flavoring agent.
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Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)

Non-alcoholic beverages 5.0 25.0

Alcoholic beverages 10.0 50.0

Dairy products 7.0 35.0

Edible ices 10.0 50.0

Confectionery 10.0 50.0

Bakery wares 10.0 50.0

Processed fruit 7.0 35.0

Meat and meat products 2.0 10.0

Fish and fish products 2.0 10.0

Fats and oils 5.0 25.0

Cereals and cereal products 5.0 25.0

Soups, sauces, and salads 5.0 25.0

Ready-to-eat savories 20.0 100.0

Composite foods 5.0 25.0

Data sourced from industry and regulatory bodies.

Experimental Protocols
Protocol 1: Synthesis of Ethyl 9-decenoate via Fischer
Esterification
This protocol describes a laboratory-scale synthesis of Ethyl 9-decenoate from 9-decenoic

acid and ethanol using an acid catalyst.

Materials:

9-decenoic acid
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Ethanol (absolute)

Concentrated sulfuric acid (H₂SO₄)

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

Brine (saturated aqueous sodium chloride)

Anhydrous sodium sulfate (Na₂SO₄)

Diethyl ether

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Beakers and Erlenmeyer flasks

Rotary evaporator

Procedure:

In a round-bottom flask, combine 1.0 equivalent of 9-decenoic acid with a 5 to 10-fold molar

excess of absolute ethanol. The excess ethanol serves as both a reactant and a solvent,

driving the equilibrium towards the product.[9]

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 drops for a

small-scale reaction) to the mixture while stirring.[10]

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating

mantle.[10][11]

Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by

thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.

Transfer the cooled mixture to a separatory funnel.

Wash the mixture sequentially with:

Deionized water to remove excess ethanol and sulfuric acid.

5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[10]

Brine to remove residual water from the organic layer.[10]

Separate the organic layer (containing the ethyl 9-decenoate) and dry it over anhydrous

sodium sulfate.[11]

Filter the mixture to remove the drying agent.

Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and any

remaining ethanol, yielding the crude Ethyl 9-decenoate.

The product can be further purified by vacuum distillation.

Reactants

Process Products

9-Decenoic Acid

RefluxEthanol

H2SO4 (catalyst)

Work-up (Wash & Dry)

Water

Purification (Distillation) Ethyl 9-decenoate
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Caption: Fischer Esterification Workflow for Ethyl 9-decenoate Synthesis.

Protocol 2: GC-MS Analysis of Ethyl 9-decenoate in a
Beverage Matrix
This protocol outlines a method for the quantification of Ethyl 9-decenoate in a beverage

sample using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Materials and Equipment:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Headspace autosampler

GC capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Helium (carrier gas)

Ethyl 9-decenoate standard

Internal standard (e.g., ethyl undecanoate)

Beverage sample

Sodium chloride

Headspace vials (20 mL) with crimp caps

Procedure:

Standard Preparation: Prepare a stock solution of Ethyl 9-decenoate in ethanol. Create a

series of calibration standards by spiking a model beverage solution (or the beverage matrix

if available without the target analyte) with known concentrations of the Ethyl 9-decenoate
stock solution and a constant concentration of the internal standard.

Sample Preparation:

1. Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
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2. Add 1 g of sodium chloride to increase the volatility of the analyte.[12]

3. Spike the sample with the internal standard solution.

4. Immediately seal the vial with a crimp cap.

HS-GC-MS Analysis:

Headspace Parameters:

Incubation Temperature: 60°C

Incubation Time: 20 minutes

Injection Volume: 1 mL

GC Parameters:

Injector Temperature: 250°C

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 180°C at 5°C/min,

then ramp to 250°C at 20°C/min and hold for 5 minutes.

MS Parameters:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Impact (EI) at 70 eV

Scan Range: m/z 40-300

Data Analysis:

1. Identify the peaks for Ethyl 9-decenoate and the internal standard based on their

retention times and mass spectra.
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2. Generate a calibration curve by plotting the ratio of the peak area of Ethyl 9-decenoate to

the peak area of the internal standard against the concentration of the standards.

3. Quantify the amount of Ethyl 9-decenoate in the beverage sample using the calibration

curve.
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Caption: Workflow for GC-MS Analysis of Ethyl 9-decenoate.
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Protocol 3: Sensory Evaluation - Triangle Test
This protocol describes a triangle test to determine if a perceptible difference exists between a

control sample and a sample containing Ethyl 9-decenoate.

Materials:

Control beverage sample

Test beverage sample (control with added Ethyl 9-decenoate at a specific concentration)

Sensory booths with controlled lighting and temperature

Identical tasting cups, coded with random three-digit numbers

Water for palate cleansing

Ballots for recording responses

Procedure:

Panelist Selection: Recruit 25-50 panelists who are regular consumers of the beverage type

being tested. Screen them for their ability to discriminate sensory differences.[13]

Sample Preparation:

1. Prepare the control and test samples. The only difference between them should be the

presence of Ethyl 9-decenoate in the test sample.

2. Present three samples to each panelist in identical cups: two will be the control and one

will be the test sample, or two will be the test and one the control. The order of

presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB,

ABB).[14][15]

Testing:

1. Instruct panelists to taste the samples from left to right.[14]

2. Ask them to identify the sample that is different from the other two.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b1196359?utm_src=pdf-body
https://www.benchchem.com/product/b1196359?utm_src=pdf-body
https://foodsciencetoolbox.com/sensory-evaluation-3/
https://www.benchchem.com/product/b1196359?utm_src=pdf-body
https://www.sensorysociety.org/knowledge/sspwiki/Pages/Triangle%20Test.aspx
https://www.ctv-jve-journal.org/articles/ctv/pdf/2025/01/ctv20254001p10.pdf
https://www.sensorysociety.org/knowledge/sspwiki/Pages/Triangle%20Test.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Provide water for rinsing between samples.

Data Analysis:

1. Tally the number of correct responses.

2. Use a statistical table for triangle tests (based on the chi-square distribution) to determine

if the number of correct identifications is statistically significant at a chosen confidence

level (e.g., p < 0.05).[14] A significant result indicates that a perceptible difference exists.

Sample Sets (Randomized)

Panelist

Receives 3 Coded Samples

Tastes Samples Control, Control, Test

Identifies Odd Sample

Records Response

Data Analysis

Control, Test, Control Test, Control, Control Test, Test, Control Test, Control, Test Control, Test, Test
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Caption: Triangle Test Protocol for Sensory Evaluation.
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Protocol 4: Stability Testing of Ethyl 9-decenoate in a
Food Product
This protocol details a stability study to evaluate the degradation of Ethyl 9-decenoate in a

food product over time under different storage conditions.

Materials and Equipment:

Food product containing a known initial concentration of Ethyl 9-decenoate

Environmental chambers with controlled temperature and humidity

GC-MS for quantification

Sensory panel for organoleptic evaluation

Procedure:

Study Design:

Storage Conditions:

Real-time: 25°C ± 2°C, 60% RH ± 5% RH[16]

Accelerated: 40°C ± 2°C, 75% RH ± 5% RH[16]

Time Points:

Real-time: 0, 3, 6, 9, 12, 18, 24 months[16]

Accelerated: 0, 1, 3, 6 months[16]

Sample Preparation and Storage:

1. Prepare a batch of the food product with a known initial concentration of Ethyl 9-
decenoate.

2. Package the product in its final intended packaging.
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3. Store the samples in the environmental chambers under the specified conditions.

Analysis at Each Time Point:

Chemical Analysis:

At each time point, remove a set of samples from each storage condition.

Quantify the concentration of Ethyl 9-decenoate using the GC-MS protocol described

above.

Sensory Analysis:

Conduct a sensory evaluation (e.g., descriptive analysis) to assess any changes in the

fruity aroma and overall flavor profile.

Data Analysis:

1. Plot the concentration of Ethyl 9-decenoate as a function of time for each storage

condition.

2. Analyze the sensory data to identify any significant changes in the flavor profile.

3. Determine the shelf life of the product based on the time it takes for the concentration of

Ethyl 9-decenoate to decrease to an unacceptable level or for a significant negative

change in the sensory profile to occur.

Mechanism of Odor Perception
The perception of fruity esters like Ethyl 9-decenoate begins with the binding of the volatile

molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the

nasal epithelium.[1] This binding event initiates a signal transduction cascade.[1] ORs are G

protein-coupled receptors (GPCRs).[1] When an odorant binds to an OR, it activates an

olfactory-specific G-protein (Gαolf).[17][18] This activated G-protein then stimulates adenylyl

cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[17][18] The rise in cAMP

opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions,

which depolarizes the neuron and generates an action potential.[1][18] This signal is then

transmitted to the olfactory bulb in the brain for processing.[18]
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Olfactory Sensory Neuron
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Caption: General Olfactory Signaling Pathway for Esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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